molecular formula C9H11ClO2S B12062444 tert-Butyl 2-chlorothiophene-3-carboxylate

tert-Butyl 2-chlorothiophene-3-carboxylate

Cat. No.: B12062444
M. Wt: 218.70 g/mol
InChI Key: FKFKSQQWYWVRRN-UHFFFAOYSA-N
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Description

tert-Butyl 2-chlorothiophene-3-carboxylate is an organic compound with the molecular formula C9H11ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-chlorothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-chlorothiophene-3-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-chlorothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl 2-chlorothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-chlorothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-chlorothiophene-3-carboxylate is unique due to the presence of both a chlorine atom and a tert-butyl ester group on the thiophene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C9H11ClO2S

Molecular Weight

218.70 g/mol

IUPAC Name

tert-butyl 2-chlorothiophene-3-carboxylate

InChI

InChI=1S/C9H11ClO2S/c1-9(2,3)12-8(11)6-4-5-13-7(6)10/h4-5H,1-3H3

InChI Key

FKFKSQQWYWVRRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC=C1)Cl

Origin of Product

United States

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